molecular formula C9H9ClN2O B3032678 3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 35287-39-9

3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3032678
CAS RN: 35287-39-9
M. Wt: 196.63 g/mol
InChI Key: OQKMOCCCXJFWLP-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one, commonly referred to as 3-AACQ, is a synthetic compound that has been used in various scientific research applications. This compound is a heterocyclic aromatic compound with a quinoline ring structure, and it is a derivative of 2-aminoquinoline. 3-AACQ has been studied for its potential use as a therapeutic agent and as a reagent in various laboratory experiments.

Scientific Research Applications

3-AACQ has been studied for its potential use as a therapeutic agent. It has been found to have anti-inflammatory and anti-bacterial properties, and it has been studied as a potential treatment for various diseases, such as cancer, diabetes, and cardiovascular disease. In addition, 3-AACQ has been studied as a reagent in various laboratory experiments, such as the synthesis of other compounds.

Mechanism of Action

3-AACQ has been found to interact with certain proteins in the body, such as enzymes and receptors. These interactions can affect the activity of these proteins, which can result in changes in biochemical and physiological processes. For example, 3-AACQ has been found to inhibit the activity of certain enzymes, which can lead to changes in the levels of certain hormones and other molecules in the body.
Biochemical and Physiological Effects
3-AACQ has been found to have various biochemical and physiological effects in the body. It has been found to have anti-inflammatory and anti-bacterial properties, which can be beneficial in treating certain diseases. In addition, 3-AACQ has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-cancer properties, which can help prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

3-AACQ has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, which makes it easier to handle and store. In addition, 3-AACQ is relatively inexpensive to synthesize, which makes it a cost-effective reagent for laboratory experiments. One limitation of 3-AACQ is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 3-AACQ research. One potential direction is to further study its potential use as a therapeutic agent. This could involve exploring its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Another potential direction is to further study its potential use as a reagent in laboratory experiments. This could involve exploring its potential use in the synthesis of other compounds or in other types of experiments. Finally, further research could be done on its biochemical and physiological effects, as well as its mechanism of action.

properties

IUPAC Name

3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMOCCCXJFWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564183
Record name 3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one

CAS RN

35287-39-9
Record name 3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one

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